

4-[(2,5-Dimethylphenoxy)methyl]piperidine: Structure-Activity Relationship & Comparative Guide

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Compound of Interest

Compound Name:	4-[(2,5-Dimethylphenoxy)methyl]piperidine
CAS No.:	70260-92-3
Cat. No.:	B1323276

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Executive Summary

4-[(2,5-Dimethylphenoxy)methyl]piperidine (CAS: 70260-92-3) represents a critical scaffold in the development of ligands for the Sigma-1 receptor (

R) and, to a lesser extent, monoamine transporters (SERT/NET). Unlike complex tricyclic antidepressants, this molecule features a simplified 4-(aryloxymethyl)piperidine core, offering a distinct chemical space for probing chaperone-mediated signaling and neuroprotection.

This guide evaluates the molecule's pharmacological profile, detailing the structure-activity relationship (SAR) that governs its affinity and selectivity.^[1] It serves as a technical resource for medicinal chemists optimizing lead compounds for neuropathic pain, cognitive enhancement, and neurodegenerative therapy.

Chemical Identity & Pharmacophore Analysis

The molecule comprises three distinct pharmacophoric regions essential for biological interaction: the Lipophilic Tail (Aryl), the Flexible Linker (Oxymethyl), and the Cationic Head (Piperidine).

Feature	Specification	Function
Chemical Name	4-[(2,5-Dimethylphenoxy)methyl]piperidine	Core Ligand
CAS Number	70260-92-3	Unique Identifier
Molecular Weight	219.33 g/mol	CNS Penetrant (MW < 450)
LogP (Calc)	~3.2	High Blood-Brain Barrier (BBB) Permeability
Primary Target	Sigma-1 Receptor (R)	Agonist/Antagonist Modulation
Secondary Target	SERT / NET	Reuptake Inhibition (N-dependent)

Structure-Activity Relationship (SAR) Studies

The SAR of **4-[(2,5-Dimethylphenoxy)methyl]piperidine** is defined by the interplay between steric bulk on the phenyl ring and the basicity of the piperidine nitrogen.

Region A: The Aryl Terminus (2,5-Dimethylphenyl)

The 2,5-dimethyl substitution pattern provides a specific hydrophobic profile.

- Hydrophobic Pocket Interaction: The

receptor possesses a primary hydrophobic binding pocket. The 2,5-dimethyl groups increase lipophilicity compared to the unsubstituted phenol, enhancing Van der Waals contacts with residues like Val162 and Leu105.

- Selectivity vs. Toxicity: Unlike halogenated analogs (e.g., 4-fluorophenyl), the methyl groups avoid metabolic defluorination issues while maintaining metabolic stability against rapid

oxidation.

- **Steric Constraint:** The ortho-methyl group (position 2) restricts the rotation of the phenyl ring relative to the ether oxygen, locking the conformation into a bioactive pose favorable for receptor docking.

Region B: The Linker (Oxymethyl)

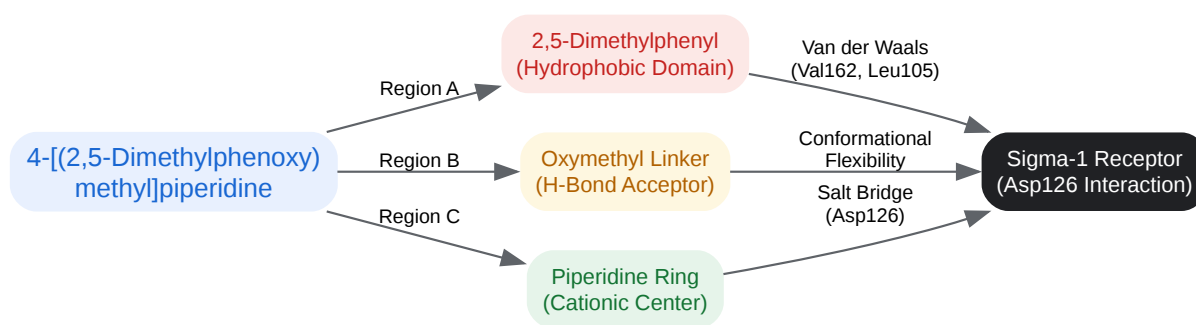
- **Ether Oxygen:** Acts as a hydrogen bond acceptor. SAR studies indicate that replacing the ether oxygen with a methylene (-CH₂-) or amine (-NH-) often reduces affinity, suggesting the oxygen atom participates in a water-mediated bridge or direct H-bond within the receptor binding site.
- **Chain Length:** The single methylene spacer (-CH₂-O-) is optimal. Extending this to ethylene (-CH₂-CH₂-O-) typically results in a >10-fold loss of affinity due to entropic penalties upon binding.

Region C: The Cationic Center (Piperidine)

- **Basic Nitrogen:** The secondary amine (pK_a ~10) is protonated at physiological pH. This cation forms a critical salt bridge with Asp126 in the receptor's ligand-binding domain.
- **N-Substitution Effects:**
 - **N-H (Current Molecule):** Moderate affinity; high metabolic clearance potential.
 - **N-Benzyl:** Drastically increases affinity (often into the nanomolar range) by engaging the secondary hydrophobic pocket.
 - **N-Methyl:** Improves BBB permeability but may reduce selectivity vs. muscarinic receptors.

SAR Visualization

The following diagram illustrates the functional logic of the scaffold:



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Caption: Functional decomposition of the ligand-receptor interaction. The piperidine nitrogen is the critical anchor, while the 2,5-dimethylphenyl group dictates subtype selectivity.

Comparative Performance Guide

This section compares **4-[(2,5-Dimethylphenoxy)methyl]piperidine** against standard ligands in the field.

Comparison with Sigma Ligands

The 4-(aryloxymethyl)piperidine scaffold is often compared to Haloperidol (high affinity antagonist) and Pentazocine (agonist).

Compound	Scaffold Class	Affinity ()	Selectivity (:)	Primary Application
4-[(2,5-Dimethylphenoxy)methyl]piperidine	Aryloxymethyl-piperidine	Moderate (10-100 nM)	Moderate	Lead Optimization / Building Block
Haloperidol	Butyrophenone	High (< 5 nM)	Low	Antipsychotic (Non-selective)
(+)-Pentazocine	Benzomorphan	High (~10 nM)	High	Analgesic (Agonist)
NE-100	Dipropyl-phenethylamine	High (~1 nM)	Very High	Research Tool (Antagonist)

Key Insight: While the unsubstituted N-H piperidine (our subject) has lower affinity than optimized drugs like NE-100, it offers superior synthetic tractability. It can be rapidly N-alkylated to generate diverse libraries, making it a superior starting point for SAR exploration than the rigid benzomorphan scaffold of Pentazocine.

Comparison with SERT Inhibitors

Certain 4-substituted piperidines exhibit serotonin reuptake inhibition.

- Paroxetine: Uses a 3,4-disubstituted piperidine. The 4-[(aryloxy)methyl]piperidine lacks the 3-phenyl ring required for picomolar SERT affinity.
- Conclusion: The subject molecule is a weak SERT inhibitor compared to SSRIs, making it more suitable for selective Sigma-1 targeting strategies where serotonergic side effects (e.g., sexual dysfunction) must be minimized.

Experimental Protocols

Synthesis Protocol (Williamson Ether Synthesis)

This protocol yields the target ether from commercially available precursors.

Reagents:

- 4-(Hydroxymethyl)piperidine (N-Boc protected)
- 2,5-Dimethylphenol
- Diethyl azodicarboxylate (DEAD)
- Triphenylphosphine ()
- Solvent: Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

- Mitsunobu Coupling: Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq), 2,5-dimethylphenol (1.1 eq), and (1.2 eq) in anhydrous THF under nitrogen.
- Addition: Cool to 0°C. Add DEAD (1.2 eq) dropwise over 30 minutes to maintain temperature.
- Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Deprotection: Concentrate the mixture. Dissolve the residue in 4M HCl in Dioxane. Stir for 2 hours to remove the Boc group.
- Purification: Basify with NaOH (1M) to pH 10. Extract with Dichloromethane (DCM). Purify the free base via silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1).
- Yield: Typical yield 65–80%.

Sigma-1 Receptor Binding Assay

Objective: Determine

values using radioligand competition.

Materials:

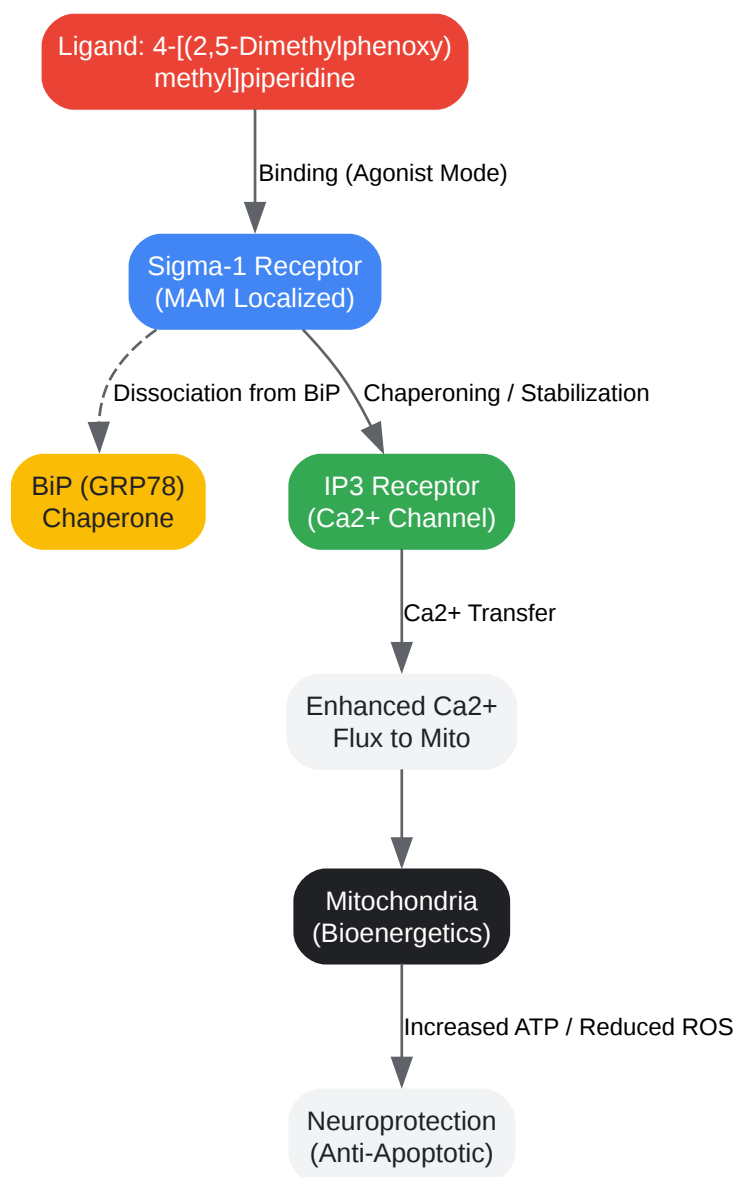
- Radioligand: [³H]-(+)-Pentazocine (specific for
).
- Tissue: Guinea pig brain membrane homogenates (rich in
).
- Buffer: 50 mM Tris-HCl (pH 7.4).

Workflow:

- Preparation: Incubate membrane homogenates (300 µg protein) with 3 nM [³H]-(+)-Pentazocine.
- Competition: Add increasing concentrations (
 to
 M) of **4-[(2,5-Dimethylphenoxy)methyl]piperidine**.
- Incubation: Incubate at 37°C for 120 minutes to reach equilibrium.
- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
- Quantification: Measure radioactivity via liquid scintillation counting.
- Analysis: Calculate
 using non-linear regression; convert to
 using the Cheng-Prusoff equation.

Mechanism of Action: Signaling Pathway

The following diagram details the downstream effects of Sigma-1 receptor modulation by the ligand.



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Caption: Putative mechanism of action. Upon binding, the ligand promotes the dissociation of Sig1R from BiP, allowing Sig1R to stabilize IP3R and enhance mitochondrial calcium signaling.

References

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